1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the piperidine-4-carboxamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds.
Scientific Research Applications
1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a candidate for drug development, particularly for its potential therapeutic effects.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential antimicrobial activity.
Uniqueness
1-[({2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}carbamoyl)carbonyl]piperidine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its thieno[3,4-c]pyrazole core is particularly noteworthy for its potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
1-[2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-17(2,3)22-14(11-8-26-9-12(11)20-22)19-15(24)16(25)21-6-4-10(5-7-21)13(18)23/h10H,4-9H2,1-3H3,(H2,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBCUMIPXLZZOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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